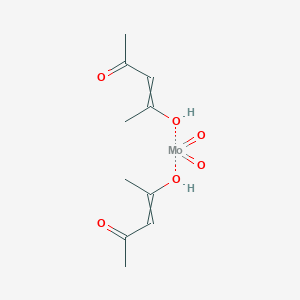
Molybdenum dioxyacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(acetylacetonato)dioxomolybdenum(VI): molybdenum dioxide bis(acetylacetonate) , is a coordination compound with the formula MoO2(acac)2 . It is a yellow powder that is used primarily as a catalyst in various chemical reactions. The compound is known for its role in oxidative transformations and is widely used in both academic and industrial research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(acetylacetonato)dioxomolybdenum(VI) can be synthesized through the reaction of molybdenum trioxide (MoO3) with acetylacetone (acacH) in the presence of a base. The reaction typically involves dissolving MoO3 in a suitable solvent, such as ethanol, and then adding acetylacetone and a base like sodium hydroxide (NaOH). The mixture is then heated under reflux conditions to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of bis(acetylacetonato)dioxomolybdenum(VI) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(acetylacetonato)dioxomolybdenum(VI) undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to lower oxidation states of molybdenum under specific conditions.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Reduction: Reducing agents such as hydrazine (N2H4) can be used to reduce the compound.
Substitution: Various ligands, including Schiff bases, can be used to replace the acetylacetonate ligands under appropriate conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(acetylacetonato)dioxomolybdenum(VI) is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. It is also used in the preparation of other molybdenum complexes .
Biology: The compound has been studied for its potential biological activities, including its role in enzyme mimetics and as a model compound for studying molybdenum-containing enzymes .
Medicine: Research is ongoing to explore the potential medical applications of bis(acetylacetonato)dioxomolybdenum(VI), particularly in the development of new therapeutic agents .
Industry: In industrial applications, the compound is used as a catalyst in various chemical processes, including the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism by which bis(acetylacetonato)dioxomolybdenum(VI) exerts its catalytic effects involves the activation of oxygen species. The molybdenum center in the compound facilitates the transfer of oxygen atoms to the substrate, leading to the desired oxidation reaction. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of oxygen species .
Vergleich Mit ähnlichen Verbindungen
Molybdenum(VI) dichloride dioxide (MoO2Cl2): Another molybdenum(VI) compound used in oxidation reactions.
Vanadyl acetylacetonate (VO(acac)2): A vanadium-based compound with similar catalytic properties.
Titanium(IV) oxyacetylacetonate (TiO(acac)2): A titanium-based compound used in similar catalytic applications.
Uniqueness: Bis(acetylacetonato)dioxomolybdenum(VI) is unique due to its high catalytic efficiency and stability in oxidative transformations. Its ability to activate oxygen species and facilitate various oxidation reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H16MoO6 |
|---|---|
Molekulargewicht |
328.18 g/mol |
IUPAC-Name |
dioxomolybdenum;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |
InChI-Schlüssel |
FAQSSRBQWPBYQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


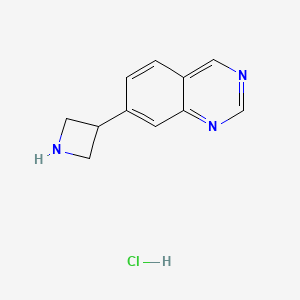
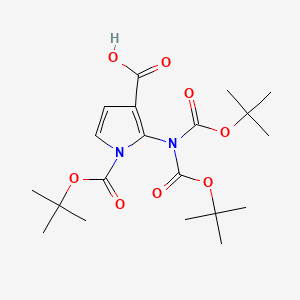
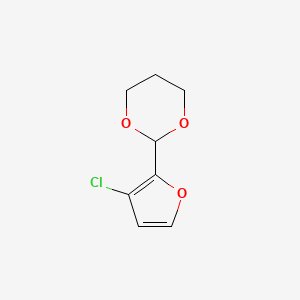
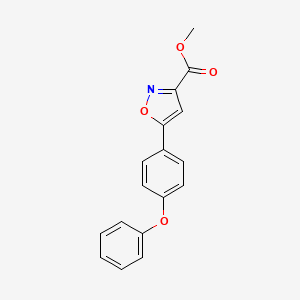
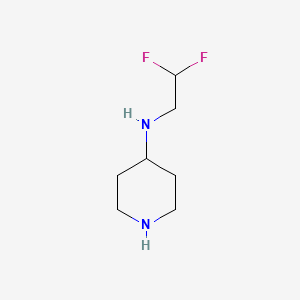
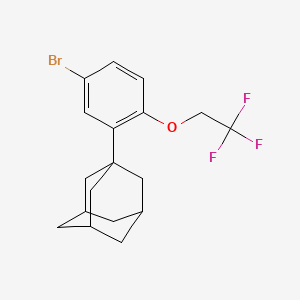
![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
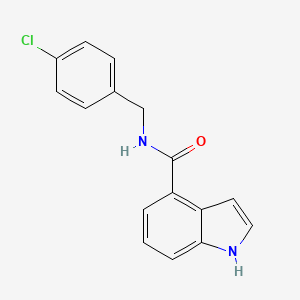
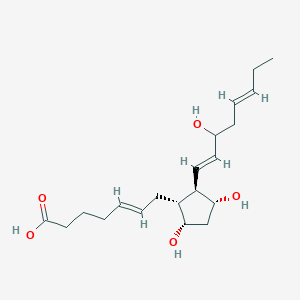
![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)
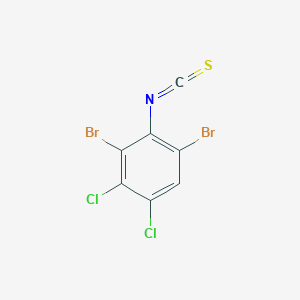
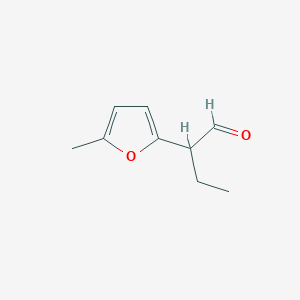
![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

